molecular formula C13H14NO4- B14763669 1,2-Pyrrolidinedicarboxylic acid, 1-(phenylmethyl) ester, (2S)-

1,2-Pyrrolidinedicarboxylic acid, 1-(phenylmethyl) ester, (2S)-

Cat. No.: B14763669
M. Wt: 248.25 g/mol
InChI Key: JXGVXCZADZNAMJ-NSHDSACASA-M
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Description

1,2-Pyrrolidinedicarboxylic acid, 1-(phenylmethyl) ester, (2S)- is a chiral compound derived from pyrrolidinedicarboxylic acid It features a pyrrolidine ring with two carboxylic acid groups, one of which is esterified with a phenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Pyrrolidinedicarboxylic acid, 1-(phenylmethyl) ester, (2S)- typically involves the esterification of 1,2-pyrrolidinedicarboxylic acid with benzyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include heating the mixture under reflux to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of solid acid catalysts can enhance the reaction efficiency and reduce the need for corrosive liquid acids.

Chemical Reactions Analysis

Types of Reactions

1,2-Pyrrolidinedicarboxylic acid, 1-(phenylmethyl) ester, (2S)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used to substitute the ester group under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1,2-Pyrrolidinedicarboxylic acid, 1-(phenylmethyl) ester, (2S)- has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of chiral compounds.

    Biology: The compound can be used in the study of enzyme mechanisms and as a substrate in biochemical assays.

    Industry: The compound can be used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1,2-Pyrrolidinedicarboxylic acid, 1-(phenylmethyl) ester, (2S)- involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes or receptors. The pyrrolidine ring provides structural rigidity and can enhance binding affinity to target proteins.

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Pyrrolidinedicarboxylic acid, 4-hydroxy-, 1-(1,1-dimethylethyl)2-(phenylmethyl) ester, (2S,4S)-
  • 1,2-Pyrrolidinedicarboxylic acid, 3-hydroxy-, 2-methyl 1-(phenylmethyl) ester, (2S,3S)-
  • 1,2-Pyrrolidinedicarboxylic acid, 2-ethyl 1-(phenylmethyl) ester, (2S)-

Uniqueness

1,2-Pyrrolidinedicarboxylic acid, 1-(phenylmethyl) ester, (2S)- is unique due to its specific chiral configuration and the presence of the phenylmethyl ester group. This configuration can result in distinct biological activity and binding properties compared to other similar compounds. The presence of the phenylmethyl group can also influence the compound’s solubility and reactivity, making it a valuable intermediate in various synthetic applications.

Properties

Molecular Formula

C13H14NO4-

Molecular Weight

248.25 g/mol

IUPAC Name

(2S)-1-phenylmethoxycarbonylpyrrolidine-2-carboxylate

InChI

InChI=1S/C13H15NO4/c15-12(16)11-7-4-8-14(11)13(17)18-9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H,15,16)/p-1/t11-/m0/s1

InChI Key

JXGVXCZADZNAMJ-NSHDSACASA-M

Isomeric SMILES

C1C[C@H](N(C1)C(=O)OCC2=CC=CC=C2)C(=O)[O-]

Canonical SMILES

C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C(=O)[O-]

Origin of Product

United States

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